molecular formula C12H10F3N3O4 B563632 Nilutamide-d6 CAS No. 1189477-66-4

Nilutamide-d6

Cat. No.: B563632
CAS No.: 1189477-66-4
M. Wt: 323.26 g/mol
InChI Key: XWXYUMMDTVBTOU-WFGJKAKNSA-N
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Description

Nilutamide-d6 (CAS: 63612-50-0) is a deuterium-labeled isotopologue of Nilutamide, a non-steroidal anti-androgen used in metastatic prostate cancer research. The compound is synthesized by replacing six hydrogen atoms in the dimethyl groups of Nilutamide with deuterium atoms, resulting in the molecular formula C₁₂H₄D₆F₃N₃O₄ . This deuterium substitution enhances its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolomic studies, where its near-identical chromatographic behavior to non-deuterated Nilutamide ensures accurate quantification while its distinct mass spectral signature avoids interference .

Preparation Methods

Chemical Reactions Analysis

Nilutamide-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis of Nilutamide-d6

The synthesis of this compound involves a multi-step chemical process. A recent study successfully synthesized this compound using the Bucherer-Bergs hydantoin synthesis method, followed by oxidative N-arylation. This method yielded high isotopic purity, making this compound suitable as an internal standard in bioanalytical studies aimed at understanding the pharmacokinetics and adverse effects associated with nilutamide treatment .

Bioanalytical Applications

1. Pharmacokinetic Studies:
this compound serves as an internal standard in mass spectrometry-based bioanalytical methods. By comparing the pharmacokinetics of nilutamide and its deuterated form, researchers can gain insights into the drug's metabolism and elimination profiles. The use of deuterated compounds helps to minimize matrix effects and improve the accuracy of quantification in biological samples .

2. Detection Techniques:
Recent advancements have demonstrated the effectiveness of electrochemical sensors modified with nanomaterials for detecting nilutamide concentrations. For instance, a study reported a copper metal-organic framework combined with carbon nanofibers that significantly enhanced the electrochemical activity for measuring nilutamide levels in biological fluids. Such sensors can provide rapid and sensitive detection capabilities, crucial for therapeutic monitoring .

Case Studies

1. Clinical Efficacy and Safety:
A review highlighted that nilutamide is effective when used in combination with orchiectomy for advanced prostate cancer patients. However, it noted that nilutamide treatment did not significantly improve overall survival rates compared to other antiandrogens like bicalutamide and flutamide. The study emphasized the importance of monitoring adverse effects, which are often more pronounced with nilutamide .

2. Mechanistic Insights:
Research has shown that nilutamide acts by blocking androgen receptors, which inhibits the growth of both normal and malignant prostatic tissue. The pharmacodynamic properties of this compound allow researchers to study these mechanisms more precisely, particularly how deuterium labeling affects drug-receptor interactions and metabolic pathways .

Mechanism of Action

Nilutamide-d6, like Nilutamide, acts as an antagonist of the androgen receptor. It competes with androgens for binding to the androgen receptors, thereby blocking the action of androgens from adrenal and testicular origins. This inhibition prevents the stimulation of growth in normal and malignant prostatic tissues .

Comparison with Similar Compounds

Structural and Functional Comparisons

Parent Compound: Nilutamide

Nilutamide (C₁₂H₁₀F₃N₃O₄) shares the core structure with Nilutamide-d6 but lacks deuterium substitution. Key differences include:

  • Analytical Utility: this compound is preferred in MS for its +6 mass shift, enabling precise distinction from endogenous analytes .

Other Deuterated Pharmaceutical Standards

N-Nitrosodimethylamine-d6 (NDMA-d6)

  • Structure : A deuterated nitrosamine (C₂D₆N₂O) .
  • Application: Unlike this compound, NDMA-d6 is used as a reference standard for detecting carcinogenic nitrosamine impurities in pharmaceuticals (e.g., ranitidine) .
  • Regulatory Relevance : NDMA-d6 is critical in compliance testing for NDMA limits set by agencies like the FDA and EMA, whereas this compound is primarily used in anti-androgen drug development .

Nefopam-d3 and Nepafenac-d5

  • Structural Similarity : Both are deuterated analogs of parent drugs, akin to this compound .
  • Functional Divergence: Nefopam-d3 (a muscle relaxant metabolite marker) and Nepafenac-d5 (a non-steroidal anti-inflammatory deuterated standard) highlight the broad applicability of deuterated compounds in diverse therapeutic areas, contrasting with this compound’s niche in oncology .

Pharmacopeial and Regulatory Status

Nilutamide is recognized in pharmacopeias such as the USP, EP, and JP as a chemical reference standard .

Analytical Performance

Chromatographic Behavior :

  • This compound exhibits retention times nearly identical to Nilutamide (e.g., ~8.7 minutes in HPLC), critical for co-elution in paired analyses .
  • Mass Spectrometry : The +6 Da mass shift in this compound allows unambiguous identification in complex biological matrices, a feature shared with NDMA-d6 but tailored to androgen receptor studies .

Data Table: Key Comparative Parameters

Parameter This compound Nilutamide NDMA-d6 Nefopam-d3
Molecular Formula C₁₂H₄D₆F₃N₃O₄ C₁₂H₁₀F₃N₃O₄ C₂D₆N₂O C₁₇H₁₅D₃NO
CAS Number 63612-50-0 63612-50-0 17829-05-9 136434-34-9
Primary Application Internal standard in MS Anti-androgen drug Nitrosamine impurity testing Metabolite quantification
Regulatory Use Research/QC Pharmacopeial standard FDA/EMA compliance Preclinical studies
Deuterium Sites Dimethyl groups N/A Dimethyl groups Methyl groups

Key Research Findings

  • Stability Enhancement : Deuterium in this compound reduces oxidative metabolism in liver microsomes, as observed in comparative in vitro studies with Nilutamide .
  • Analytical Precision : Co-analysis of this compound and Nilutamide in human plasma showed <2% variability in inter-day precision, underscoring its reliability .
  • Contrast with NDMA-d6: While both are deuterated, NDMA-d6’s role in carcinogen testing requires lower detection limits (e.g., 0.03 ppm in ranitidine) compared to this compound’s therapeutic monitoring .

Biological Activity

Nilutamide-d6 is a deuterated derivative of nilutamide, a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. The biological activity of this compound is significant in both therapeutic contexts and research applications, particularly as an internal standard in pharmacokinetic studies. This article explores the compound's biological activity, its mechanism of action, and relevant research findings.

This compound functions as an androgen receptor antagonist , competing with natural androgens for binding to androgen receptors. This inhibition is crucial for managing androgen-sensitive prostate cancer by blocking testosterone's effects, which can promote the growth of prostate tissue. Research indicates that nilutamide can induce growth arrest and transient tumor regression through the inhibition of androgen-dependent DNA and protein synthesis .

Pharmacological Applications

This compound serves various roles in pharmacological studies:

  • Internal Standard : Used in quantitative analyses to assess nilutamide levels in biological samples.
  • Electrochemical Sensors : Developed for detecting nilutamide in biological fluids, aiding in monitoring drug levels and potential toxicities.
  • Cancer Research : Acts as a tool to study antiandrogenic drug effects on prostate cancer cell proliferation .

1. Case Studies

A notable case study involved a 66-year-old patient who exhibited a sustained response to nilutamide therapy for over 46 months after failing bicalutamide therapy. This highlights the potential efficacy of nilutamide and its derivatives in advanced prostate cancer treatment .

2. Toxicology and Side Effects

Research has identified several side effects associated with nilutamide treatment, including:

  • Visual Disturbances : Reported in 31–58% of patients.
  • Interstitial Pneumonitis : Occurred in 0.77–2.4% of cases, with higher incidence noted among Japanese patients (12.6%).
  • Hepatotoxicity : Rare but serious liver function abnormalities have been documented, with incidences varying from 2% to 33% .

Comparative Biological Activity

The following table summarizes the biological activities and side effects associated with nilutamide compared to other nonsteroidal antiandrogens (NSAAs):

Compound Androgen Receptor Antagonism Visual Disturbances (%) Interstitial Pneumonitis (%) Hepatotoxicity (%)
NilutamideYes31–580.77–2.42–33
FlutamideYes10–20<14–62
BicalutamideYes<10Rare<1

The synthesis of this compound typically involves the Bucherer-Bergs hydantoin synthesis method followed by oxidative N-arylation. This method has been refined to improve yields and minimize by-products, making it suitable for research applications .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Nilutamide-d6, and how is isotopic purity ensured?

this compound is synthesized via deuterium incorporation, typically through catalytic H-D exchange or deuterated precursor use. Critical steps include purification via reverse-phase HPLC and characterization using LC-MS/MS (to confirm molecular weight of 323.28 g/mol vs. 317.22 g/mol for non-deuterated Nilutamide) and 2^2H-NMR (to quantify isotopic enrichment ≥98%) . Ensure reaction conditions (e.g., solvent, temperature) minimize protium contamination. Purity standards align with pharmacopeial guidelines for deuterated internal standards .

Q. How should this compound be validated as an internal standard in quantitative LC-MS assays?

  • Selectivity : Confirm no interference from matrix components at the retention time of this compound (e.g., 8.7 minutes in C18 columns) .
  • Linearity : Test across expected concentration ranges (e.g., 1–1000 ng/mL) with R2^2 ≥0.98.
  • Recovery : Compare spiked vs. unspiked samples; aim for 85–115% recovery.
  • Stability : Assess under storage (-80°C) and processing (room temperature) conditions. Document deviations >10% .

Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated form?

Use high-resolution mass spectrometry (HRMS) to differentiate m/z shifts (e.g., +6 for six deuteriums). Isotopic peak patterns in LC-MS chromatograms should align with theoretical distributions. Cross-validate with 2^2H-NMR to confirm deuterium placement and exclude partial deuteration .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence metabolic stability studies?

Deuterium can alter metabolic rates via the Kinetic Isotope Effect (KIE). For example, deuteration at labile positions (e.g., methyl groups) may reduce CYP450-mediated oxidation. To quantify this:

  • Compare half-life (t1/2t_{1/2}) of this compound vs. Nilutamide in hepatocyte assays.
  • Use Michaelis-Menten kinetics to calculate VmaxV_{max} and KmK_m differences.
  • Note: KIE is context-dependent; validate in vivo if extrapolating from in vitro data .

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) parameters of this compound across studies?

  • Meta-analysis : Stratify data by species, dose, and analytical method (e.g., LC-MS vs. immunoassay).
  • Source Verification : Confirm isotopic purity (≥98%) and storage conditions (e.g., light exposure degrades deuterated compounds).
  • Principal Contradiction Analysis : Identify the dominant factor (e.g., assay sensitivity vs. biological variability) influencing discrepancies using contradiction matrices .

Q. What computational strategies predict this compound’s behavior in novel experimental systems (e.g., 3D cell cultures)?

  • Molecular Dynamics (MD) : Simulate deuterium’s impact on binding affinity to androgen receptors.
  • QSAR Models : Train on existing deuterated anti-androgens to forecast solubility and permeability.
  • Validate predictions with experimental partition coefficients (LogP) and cellular uptake assays .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours.
  • Analytical Endpoints : Monitor degradation via LC-MS peak area reduction and new impurity peaks. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Methodological and Data Management Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}.
  • ANOVA with Post Hoc Tests : Compare treatment groups; apply corrections (e.g., Bonferroni) for multiple comparisons.
  • Outlier Detection : Use Grubbs’ test for single outliers or Rosner’s test for multiple outliers .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to this compound research data?

  • Repositories : Deposit raw LC-MS files in Chemotion or RADAR4Chem with metadata (e.g., column type, ionization mode).
  • Terminology Standards : Use IUPAC nomenclature and PubChem IDs (e.g., CID 4497 for Nilutamide).
  • Provenance Tracking : Document synthesis batches and instrument calibration dates in electronic lab notebooks (ELNs) .

Q. What ethical considerations arise when using this compound in preclinical studies?

  • Animal Welfare : Adhere to ARRIVE guidelines for dosing and endpoint criteria.
  • Data Transparency : Report negative results (e.g., lack of deuterium effect) to avoid publication bias.
  • Regulatory Compliance : Obtain approval for deuterated compound use from institutional biosafety committees .

Tables for Quick Reference

Parameter Nilutamide This compound
Molecular Weight (g/mol)317.22323.28
Retention Time (C18, min)5.08.7
Isotopic Purity ThresholdN/A≥98%
Common Analytical TechniqueUV SpectrometryHRMS/2^2H-NMR

Properties

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXYUMMDTVBTOU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676068
Record name 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189477-66-4
Record name 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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